molecular formula C21H21F3N6O B15118277 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B15118277
M. Wt: 430.4 g/mol
InChI Key: GVONZZQVGHGRLO-UHFFFAOYSA-N
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Description

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, a cyclopropyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine core. For example, a precursor containing a triazole and a pyridazine moiety can be cyclized under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable cyclopropylating agent is used.

    Attachment of the Piperidine Carboxamide Moiety: This step involves the coupling of the triazolopyridazine core with a piperidine derivative. This can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Incorporation of the Trifluoromethyl-Substituted Phenyl Group:

Chemical Reactions Analysis

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazolopyridazine core, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where the trifluoromethyl group can be replaced with other substituents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its triazolopyridazine core is known to interact with various biological targets.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The triazolopyridazine core is crucial for its binding affinity and specificity, while the cyclopropyl and trifluoromethyl groups enhance its stability and bioavailability.

Comparison with Similar Compounds

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide can be compared with other similar compounds, such as:

    Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core but differ in their substituents. They may have different biological activities and applications.

    Cyclopropyl-Substituted Compounds: These compounds contain a cyclopropyl group, which imparts unique chemical properties. They may be used in similar applications but have different mechanisms of action.

    Trifluoromethyl-Substituted Compounds: These compounds contain a trifluoromethyl group, which enhances their stability and bioavailability. They may be used in drug development and material science.

The uniqueness of this compound lies in its combination of these structural features, making it a versatile compound with diverse applications.

Properties

Molecular Formula

C21H21F3N6O

Molecular Weight

430.4 g/mol

IUPAC Name

4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C21H21F3N6O/c22-21(23,24)15-3-1-2-4-17(15)25-20(31)29-11-9-14(10-12-29)19-27-26-18-8-7-16(13-5-6-13)28-30(18)19/h1-4,7-8,13-14H,5-6,9-12H2,(H,25,31)

InChI Key

GVONZZQVGHGRLO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)NC5=CC=CC=C5C(F)(F)F)C=C2

Origin of Product

United States

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